molecular formula C26H38O2 B14743501 Phenol, 4,4'-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl- CAS No. 1843-24-9

Phenol, 4,4'-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-

Cat. No.: B14743501
CAS No.: 1843-24-9
M. Wt: 382.6 g/mol
InChI Key: CSOQDRZGMGKOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] is a complex organic compound with the molecular formula C16H18O2. This compound is known for its unique structure, which includes two phenol groups connected by a 2-methylpropylidene bridge, with additional tert-butyl and methyl substituents on the phenol rings. This structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] typically involves the reaction of phenol derivatives with appropriate alkylating agents. One common method is the alkylation of 2,4-di-tert-butylphenol with 2-methylpropylidene chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in an alcoholic solvent.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a stabilizer in the production of plastics and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. This compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4,4’-(1-methylethylidene)bis-:

    Phenol, 2,4-bis(1,1-dimethylethyl)-: This compound shares the tert-butyl substituents but lacks the 2-methylpropylidene bridge, resulting in different reactivity and uses.

Uniqueness

Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] is unique due to its specific combination of substituents and the 2-methylpropylidene bridge

Properties

CAS No.

1843-24-9

Molecular Formula

C26H38O2

Molecular Weight

382.6 g/mol

IUPAC Name

2-tert-butyl-4-[1-(5-tert-butyl-4-hydroxy-2-methylphenyl)-2-methylpropyl]-5-methylphenol

InChI

InChI=1S/C26H38O2/c1-15(2)24(18-13-20(25(5,6)7)22(27)11-16(18)3)19-14-21(26(8,9)10)23(28)12-17(19)4/h11-15,24,27-28H,1-10H3

InChI Key

CSOQDRZGMGKOGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C2=CC(=C(C=C2C)O)C(C)(C)C)C(C)C)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.